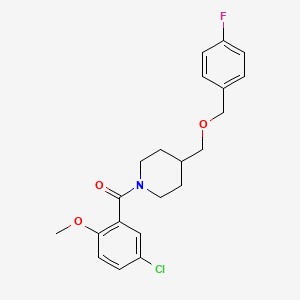

![molecular formula C15H16N4O B2982877 (E)-3-苯基-1-[3-(三唑-1-基甲基)氮杂环丁-1-基]丙-2-烯-1-酮 CAS No. 2321331-77-3](/img/structure/B2982877.png)

(E)-3-苯基-1-[3-(三唑-1-基甲基)氮杂环丁-1-基]丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

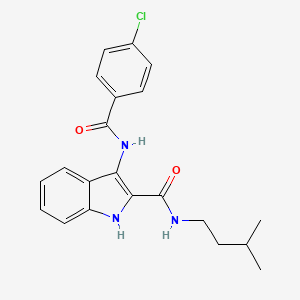

The compound “(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains several functional groups, including a phenyl group, a triazole ring, an azetidine ring, and a prop-2-en-1-one group . Compounds with these functional groups are often synthesized for their potential biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves reacting a terminal alkyne with an azide to form a triazole ring .科学研究应用

Antifungal Applications

Imidazole derivatives, including triazole-containing compounds, have been shown to be effective against fungal infections. For instance, they have demonstrated strong efficacy against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis . This suggests that our compound could potentially be developed for treating fungal diseases, leveraging its imidazole core for therapeutic effect.

Anticancer Activity

Compounds with an imidazole ring have been synthesized and evaluated for anticancer activity against various cell lines . The triazole moiety, in particular, has been linked to antiproliferative properties, indicating that derivatives like our compound could be explored for their potential to inhibit cancer cell growth.

Antimicrobial Potency

The triazole ring is known for its ability to bind with a variety of enzymes and receptors in biological systems, displaying a wide range of biological activities. This includes antimicrobial properties, where triazole derivatives have been used to combat drug-resistant pathogens . Our compound could be investigated for its efficacy against resistant bacterial strains.

Antiviral Uses

Triazole derivatives have been studied for their antiviral activities, including the inhibition of replication of viruses such as influenza A and herpes simplex virus . This opens up research avenues for our compound to be used in the development of new antiviral drugs.

Anti-inflammatory and Analgesic Effects

The triazole nucleus is present in drugs that exhibit anti-inflammatory and analgesic effects. This suggests that our compound could be researched for its potential use in treating inflammatory conditions and as a pain reliever .

Antiepileptic Properties

Some triazole-containing drugs have been developed to treat epilepsy. Given the structural similarity, there is a possibility that our compound could be synthesized and tested for antiepileptic properties, providing a new option for seizure management .

Antihypertensive Applications

Triazole derivatives have also found use in managing hypertension. The compound could be explored for its potential to act as an antihypertensive agent, contributing to the treatment of high blood pressure .

Antidiabetic Potential

The presence of a triazole ring in antidiabetic drugs suggests that our compound could be investigated for its ability to regulate blood sugar levels, offering a novel approach to diabetes treatment .

作用机制

Target of Action

Imidazole-containing compounds, which include 1,3-diazole derivatives, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.

Mode of Action

It’s known that imidazole derivatives can interact with their targets in several ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular structures . The specific interactions depend on the compound’s chemical structure and the nature of the target.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives , it’s plausible that this compound could affect multiple pathways. These could include pathways related to inflammation, tumor growth, diabetes, allergies, and various infections.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound could have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

(E)-3-phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-14(11-18)12-19-9-8-16-17-19/h1-9,14H,10-12H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMJOXDTDWYDQG-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

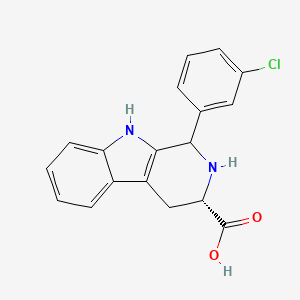

![4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2982794.png)

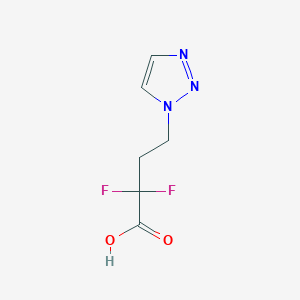

![5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2982795.png)

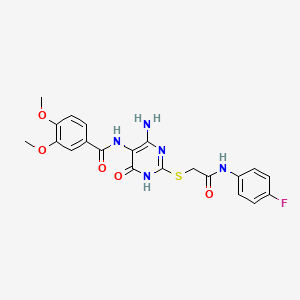

![Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate](/img/structure/B2982796.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2982797.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2982807.png)

![N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2982808.png)

![2-{8-[(butan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2982814.png)

![2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982815.png)